molecular formula C12H15N3O4 B2763317 5,6,7-trimethoxy-1H-indole-2-carbohydrazide CAS No. 893730-25-1

5,6,7-trimethoxy-1H-indole-2-carbohydrazide

Cat. No.: B2763317
CAS No.: 893730-25-1
M. Wt: 265.269
InChI Key: FVZOTMXXWIEWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide typically involves the reaction of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbohydrazide group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

5,6,7-trimethoxy-1H-indole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound is characterized by an indole ring with three methoxy groups at positions 5, 6, and 7, and a carbohydrazide functional group at position 2. The unique structure enhances its solubility and reactivity, making it a promising candidate for various biological applications.

The compound primarily acts as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in gene regulation and are significant targets in cancer therapy. By inhibiting HDACs, this compound can alter gene expression profiles, potentially leading to therapeutic effects in cancer treatment .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values in the nanomolar range against sensitive human cancer cell lines .
  • Mechanistic Studies : It induces apoptosis in cancer cells by activating apoptotic markers such as Caspases 3, 8, and 9 .
Cell Line IC50 Value (µM) Mechanism
MCF-71.35Apoptosis induction via caspase activation
HeLa7.01Inhibition of cell proliferation
NCI-H4608.55Multi-targeted kinase inhibition

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity . It has been tested against various bacterial strains and shown to inhibit their growth effectively .

Neuroprotective Effects

Preliminary studies suggest that the compound may also have neuroprotective properties , making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

  • Histone Deacetylase Inhibition : A study highlighted the compound's ability to inhibit HDACs effectively, suggesting its potential as an anticancer agent through epigenetic modulation .
  • Cytotoxicity Studies : In a comparative study of indole derivatives, this compound exhibited superior cytotoxicity against multiple cancer cell lines compared to other derivatives .
  • Apoptotic Pathways : Research has shown that the compound significantly increases the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells .

Properties

IUPAC Name

5,6,7-trimethoxy-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-17-8-5-6-4-7(12(16)15-13)14-9(6)11(19-3)10(8)18-2/h4-5,14H,13H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZOTMXXWIEWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NN)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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